
5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine
Overview
Description
“5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 1388050-44-9 . It has a molecular weight of 230.04 . The compound is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine” were not found in the search results, imidazole compounds, which are structurally similar, have been synthesized using glyoxal and ammonia .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-6-fluoro-1H-benzimidazol-2-amine . The InChI code is 1S/C7H5BrFN3/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2H, (H3,10,11,12) .
Physical And Chemical Properties Analysis
“5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine” is a powder at room temperature . It has a molecular weight of 230.04 .
Scientific Research Applications
Spectroscopic Characterization and Crystallographic Elucidation
The spectroscopic features and molecular structure of benzothiazole derivatives have been extensively studied for their potential applications in scientific research. These studies include spectroscopic characterization, crystallographic elucidation, and Density Functional Theory (DFT) investigations. For example, the molecular structure and properties of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine have been determined using single-crystal X-ray analysis and vibrational spectroscopy, revealing its existence in the amino tautomeric form in the solid state. These findings are significant for understanding the structural and electronic properties of benzothiazole derivatives, which can be applied in various scientific fields, including material science and pharmaceutical research (Al-Harthy et al., 2019).
Fluorescent and Colorimetric pH Probe Development
Benzothiazole derivatives have been explored for their utility as fluorescent and colorimetric pH probes. The development of highly water-soluble fluorescent and colorimetric pH probes, such as benzothiazole-based probes, demonstrates the potential of these compounds in monitoring acidic and alkaline solutions. These probes can turn reversibly in color/fluorescence at neutral pH values, indicating their application in real-time pH sensor technology and intracellular pH imaging, contributing to advances in biochemical and medical research (Diana et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of benzothiazole derivatives for their antimicrobial activity against clinical isolates of Gram-positive and Gram-negative bacteria highlight their potential use in developing new antibacterial agents. Some synthesized benzothiazole compounds have shown comparable activity to standard antibiotics, suggesting their application in addressing antibiotic resistance and developing novel antimicrobial therapies (Reddy & Reddy, 2010).
Antitumor Properties
The antitumor properties of benzothiazole derivatives, such as their selective, potent antitumor activities in vitro and in vivo, are significant for cancer research. The elucidation of their mechanism of action and the development of amino acid prodrugs to overcome limitations posed by drug lipophilicity represent important advancements in the field of oncology. These findings contribute to the development of new antitumor agents with potential clinical applications (Bradshaw et al., 2002).
Safety And Hazards
properties
IUPAC Name |
5-bromo-6-fluoro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGRKXWJONRITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
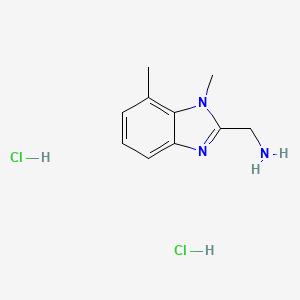

![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
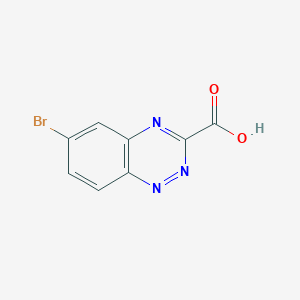

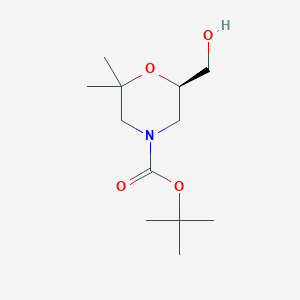
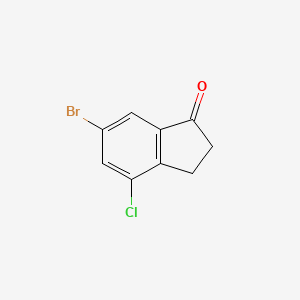
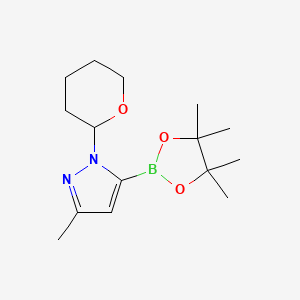
![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)

![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)